Synthesis of 2,2-Dichlorocyclopropyl Phenyl Sulfide
Synthesis of 2,2-Dichlorocyclopropyl Phenyl Sulfide
An In-depth Technical Guide to the
Abstract
This guide provides a comprehensive technical overview of the synthesis of 2,2-dichlorocyclopropyl phenyl sulfide (CAS No. 63289-85-0), a valuable chemical intermediate in the development of agrochemicals and pharmaceuticals.[1] The core of this document focuses on the prevalent and efficient method of dichlorocyclopropanation of phenyl vinyl sulfide via phase-transfer catalysis (PTC). We will dissect the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful, high-yield synthesis. This paper is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, actionable insights into the preparation of this versatile dichlorocyclopropyl scaffold.
Introduction: The Strategic Value of the Dichlorocyclopropyl Moiety
The 2,2-dichlorocyclopropyl group is a privileged structural motif in modern organic synthesis. Its inherent ring strain and the presence of reactive chlorine atoms make it a versatile precursor for a variety of subsequent chemical transformations, including ring-opening reactions and further functionalization.[1] 2,2-Dichlorocyclopropyl phenyl sulfide, with the empirical formula C₉H₈Cl₂S, combines this reactive cyclopropane ring with a phenylthio group, which can be further modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, thereby expanding its synthetic utility.[2]
The principal and most direct route to this molecule is the [1+2] cycloaddition of dichlorocarbene (:CCl₂) to the alkene functionality of phenyl vinyl sulfide. The success of this synthesis hinges on the efficient and controlled in situ generation of the highly reactive dichlorocarbene intermediate.
The Core Reaction: Dichlorocarbene Addition to Phenyl Vinyl Sulfide
The fundamental transformation is the reaction between phenyl vinyl sulfide, an electron-rich alkene, and dichlorocarbene, a transient electrophilic species.[3] The carbene adds across the double bond in a concerted fashion, leading to the stereospecific formation of the cyclopropane ring.[4]
The key to a practical synthesis lies in the method chosen to generate the dichlorocarbene. While several methods exist, the generation from chloroform using a strong base under phase-transfer catalysis is the most common, cost-effective, and scalable approach.[5][6]
Mechanistic Deep Dive: Dichlorocarbene Generation via Phase-Transfer Catalysis
The generation of dichlorocarbene from chloroform (CHCl₃) and aqueous sodium hydroxide (NaOH) is a classic example of the power of phase-transfer catalysis (PTC).[5] This method, often referred to as the Makosza method, elegantly solves the challenge of bringing two immiscible reactants—hydrophilic hydroxide ions and lipophilic chloroform—together to react.[5]
The process unfolds in a biphasic system:
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Phase Separation : The reaction mixture consists of an aqueous phase (concentrated NaOH) and an organic phase containing the substrate (phenyl vinyl sulfide), the carbene precursor (chloroform), and a suitable organic solvent.
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The Role of the Catalyst : A phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA), is introduced.[7] The lipophilic cation of the catalyst pairs with a hydroxide anion (OH⁻), shuttling it from the aqueous phase into the organic phase.[5]
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Deprotonation : Once in the organic phase, the hydroxide ion is a potent, un-solvated base. It abstracts a proton from chloroform to generate the trichloromethyl anion (CCl₃⁻).[4]
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Alpha-Elimination : The trichloromethyl anion is unstable and rapidly undergoes α-elimination, expelling a chloride ion (Cl⁻) to yield the neutral, highly reactive dichlorocarbene (:CCl₂).[4][6]
-
Cycloaddition : The newly formed dichlorocarbene is immediately trapped by the phenyl vinyl sulfide present in high concentration in the organic phase, forming the desired 2,2-dichlorocyclopropyl phenyl sulfide product.
This catalytic cycle continuously regenerates, requiring only a small amount of the phase-transfer catalyst to facilitate the reaction.
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Diagram 1: PTC-mediated generation of dichlorocarbene and cycloaddition.
Alternative Dichlorocarbene Sources
For substrates sensitive to strongly basic conditions, other methods for generating dichlorocarbene exist, although they are often more expensive or hazardous:
-
Phenyl(trichloromethyl)mercury : Decomposes thermally to give :CCl₂. It is highly efficient but also highly toxic.[8]
-
Sodium Trichloroacetate : Thermal decarboxylation in an aprotic solvent provides :CCl₂ under neutral conditions.[9]
-
Carbon Tetrachloride and Magnesium : Dechlorination using ultrasound offers a route under neutral conditions but involves the hazardous carbon tetrachloride.[9]
For the synthesis of 2,2-dichlorocyclopropyl phenyl sulfide, the PTC method remains the most practical and widely applied choice.
Detailed Experimental Protocol
This protocol describes the synthesis of 2,2-dichlorocyclopropyl phenyl sulfide on a laboratory scale.
CAUTION: This reaction involves hazardous materials. Chloroform is a suspected carcinogen, and concentrated sodium hydroxide is extremely corrosive. All operations must be performed in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials & Equipment
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Reagents : Phenyl vinyl sulfide, Chloroform (CHCl₃), Sodium hydroxide (NaOH), Benzyltriethylammonium chloride (TEBA), Dichloromethane (DCM), Deionized water, Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment : 500 mL three-necked round-bottom flask, overhead mechanical stirrer, reflux condenser, 125 mL addition funnel, thermometer, and an ice-water bath.
Step-by-Step Procedure
-
Reaction Setup : Equip the three-necked flask with the mechanical stirrer, reflux condenser, and addition funnel. Charge the flask with phenyl vinyl sulfide (e.g., 27.2 g, 0.2 mol), chloroform (e.g., 47.8 g, 0.4 mol), and TEBA (e.g., 0.9 g, 0.004 mol).
-
Cooling : Begin stirring the mixture and cool the flask to 0-5 °C using the ice-water bath.
-
Base Addition : Prepare a 50% (w/w) aqueous solution of sodium hydroxide (e.g., 80 g NaOH in 80 mL water). Caution: The dissolution is highly exothermic. Allow the solution to cool before use. Slowly add the NaOH solution to the reaction flask via the addition funnel over 1.5-2 hours. Maintain vigorous stirring and ensure the internal temperature does not exceed 10 °C.[5]
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir vigorously for an additional 4-6 hours.
-
Work-up : Once the reaction is complete, cautiously add 100 mL of cold deionized water to the flask. Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers. Extract the aqueous phase twice with 50 mL portions of dichloromethane.
-
Washing and Drying : Combine all organic layers and wash them sequentially with 100 mL of water and 100 mL of brine. Dry the combined organic phase over anhydrous sodium sulfate.
-
Solvent Removal : Filter off the drying agent and remove the solvent (DCM and excess chloroform) using a rotary evaporator.
-
Purification : The crude product is a dark oil. Purify it by high-vacuum distillation to obtain 2,2-dichlorocyclopropyl phenyl sulfide as a clear, slightly yellow liquid.[7]
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Diagram 2: Step-by-step experimental workflow for the synthesis.
Data Summary and Characterization
The efficiency of the synthesis can be evaluated based on yield and purity. The following table provides representative data for the described protocol.
| Parameter | Value/Condition | Rationale |
| Substrate | Phenyl Vinyl Sulfide | The alkene for cyclopropanation. |
| Carbene Source | Chloroform (2 eq.) | Inexpensive and effective precursor. An excess ensures complete reaction. |
| Base | 50% aq. NaOH | Strong base for deprotonation; high concentration minimizes water volume. |
| Catalyst | TEBA (2 mol%) | Efficiently transports hydroxide ions into the organic phase. |
| Temperature | 0-10 °C (addition), RT (reaction) | Controls the exothermic reaction during base addition and allows for completion. |
| Typical Yield | 75-85% | Reflects a robust and optimized procedure. |
| Purity (Post-distillation) | >98% | Achievable with careful high-vacuum distillation. |
Product Characterization : The identity and purity of the final product, 2,2-dichlorocyclopropyl phenyl sulfide, should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C) : Will show characteristic peaks for the cyclopropyl protons and the phenyl group.
-
Mass Spectrometry : Will confirm the molecular weight (219.13 g/mol ) and show the characteristic isotopic pattern for two chlorine atoms.
-
Infrared (IR) Spectroscopy : Will show vibrations corresponding to the C-Cl, C-S, and aromatic C-H bonds.
Conclusion
The synthesis of 2,2-dichlorocyclopropyl phenyl sulfide is most effectively achieved through the dichlorocyclopropanation of phenyl vinyl sulfide. The use of phase-transfer catalysis to generate dichlorocarbene from chloroform and sodium hydroxide stands out as a superior method due to its operational simplicity, scalability, high yields, and reliance on inexpensive, readily available reagents. This guide provides the fundamental mechanistic understanding and a robust, practical protocol to empower researchers and development professionals in leveraging this valuable synthetic intermediate for their applications in medicinal chemistry and materials science.
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